molecular formula C12H13NO3 B173344 Benzyl 3-oxocyclobutylcarbamate CAS No. 130369-36-7

Benzyl 3-oxocyclobutylcarbamate

Cat. No.: B173344
CAS No.: 130369-36-7
M. Wt: 219.24 g/mol
InChI Key: PSAMWNBBHLUISE-UHFFFAOYSA-N
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Description

Benzyl 3-oxocyclobutylcarbamate is an organic compound characterized by its benzyl and oxocarbonyl functional groups. It has the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxocyclobutylcarbamate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Benzyl 3-oxocyclobutylcarbamate is unique due to its specific combination of benzyl and oxocarbonyl functional groups, which provide a versatile platform for various chemical transformations. This makes it particularly valuable in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

benzyl N-(3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMWNBBHLUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599999
Record name Benzyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-36-7
Record name Benzyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(Benzyloxycarbonyl)-3-methylenecyclobutanamine (4 g, 18.4 mmol) from Step A of Example 5, 34 mL of methanol and 136 mL of methylene chloride were mixed together and cooled to -78° C. under a nitrogen atmosphere. Ozone was bubbled through the mixture for approximately 20 minutes and then the reaction mixture was flushed with nitrogen for approximately 10 minutes. Dimethyl sulfide (17 mL) was added to the reaction mixture and the reaction mixture was then stirred for 0.5 h at -78° C. and 0.5 h at ambient temperature. The reaction mixture was concentrated under reduced pressure to a syrup. The syrup (6.2 g) was purified on a 1.5×40 cm silica gel column, rinsed with hexane and eluted @ 5 psi with 400 mL of 25% acetone in hexane to give 3.74 g (93% yield) of the title compound; MS DCI-NH3M/Z: 237 (M+NH4)+ ; 1H NMR (CDCl 3) δ 3.10 (m, 2H), 3.43 (m, 2H), 4.31 (m, 1H), 5.13 (s, 2H), 7.45 (s, 5H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 3-oxocyclobutanecarboxylic acid (3.34 g, 29.2 mmol) in dichloromethane (29 mL) at 0° C. was added oxalyl chloride (19.0 mL, 38.0 mmol) followed by DMF (0.057 mL, 0.731 mmol). The reaction mixture was stirred for 2 h at room temperature. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in dichloromethane (15 mL). At 0° C., to the resulting solution was added sodium azide (3.23 g, 49.7 mmol) in water (7 mL) followed by tetrabutylammonium bromide. The reaction mixture was vigorously stirred for 2 h. The aqueous phase was separated and extracted with dichloromethane (2×40 mL). The combined organic portions were dried over MgSO4, filtered rapidly and benzyl alcohol (30.4 ml, 292 mmol) was added and the solvent volume was reduced under reduced pressure. The reaction mixture was heated at 95° C. for 1 h. Benzyl alcohol was removed under reduced pressure and the residue oil was purified by ISCO flash chromatography (80 g column, hexane/ethyl acetate) to give benzyl 3-oxocyclobutylcarbamate as a pale yellow solid (693 mg, 11% yield). HPLC: RT=1.16 min, 90% pure (Phenomenex, Onyx C18, 4.6×100 mm, 2 min gradient from 10% MeCN, 90% water, 0.1% TFA to 90% MeCN, 10% water, 0.1% TFA); LCMS: RT=2.37 min, 75% purity, [M+H] 220.1 (Phenominex, Luna C18, 4.6×50 mm, 4 min gradient from 10% methanol, 90% water, 0.1% TFA to 90% methanol, 10% water, 0.1% TFA); 1H NMR (500 MHz, CDCl3) δ ppm 7.32-7.38 (5H, m), 5.27 (1H, d, J=3.3 Hz), 5.12 (2H, s), 4.33 (1H, d, J=5.5 Hz), 3.40 (2H, dd, J=13.2, 6.6 Hz), 3.08 (2H, d, J=14.3 Hz). 13C NMR (101 MHz, CDCl3) δ ppm 204.50, 155.87, 136.06, 128.56 (2C, s), 128.28, 128.13 (2C, s), 66.97, 54.59 (2C, s), 37.08.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Two
Quantity
3.23 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
30.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) and DIEA (1.92 g, 14.92 mmol) in toluene (8 mL) was added DPPA (2.89 g, 10.52 mmol) at rt. The mixture was heated to 60° C. under Argon for 3 h, then benzyl alcohol (1.14 g, 10.52 mmol) was added. The mixture was stirred at 60° C. overnight. The reaction was concentrated, the residue was purified by SGC (PE:EA=8:1) to afford the desired compound (240 mg, yield 50%). 1H NMR (500 MHz, CDCl3): δH 7.38-7.33 (m, 5H), 5.12 (d, J=7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm; ESI-MS (m/z): 220.2 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of (3-oxo-cyclobutyl)-carboxylic acid (506 mg, 4.4 mmol) and Et3N(734 μl) in 1:1 THF-Toluene (15 mL) was treated with diphenyl phosphoryl azide (956 μL, 4.4 mmol). The solutions warmed to 60° C. over ca. 45 minutes, at which point nitrogen evolution was noted. After 3 hours, benzyl alcohol (500 μL, 4.8 mmol) was added and the solution was kept at 60° C. for 4 hours. After cooling to room temperature, the solution was diluted with ethylacetate, was washed with saturated aqueous sodium bicarbonate (1 time), 0.5NHCl (2 times) NaHCO3 (1 time), was dried (MgSO4), filtered, and was purified by silica gel chromatography (4:1 Hexanes-Ethylacetate) to afford 405 mg of the title compound. 1HNMR(400 MHz, CDCl3) 7.32 (m,5H), 5.44 (s,1H), 5.08(s,2H) 4.29(m,1H), 3.36(m, 2H), 3.06 (m, 2H). LRMS (APCl−) 218.1 (M−H)−.
Quantity
506 mg
Type
reactant
Reaction Step One
[Compound]
Name
Et3N(734 μl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF Toluene
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
956 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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